molecular formula C₁₉H₁₅D₉O₆ B1146137 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 CAS No. 1331666-77-3

6-O-Methyl Mycophenolic Acid Methyl Ester-d9

Cat. No.: B1146137
CAS No.: 1331666-77-3
M. Wt: 357.45
InChI Key:
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Description

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is a stable isotope-labeled compound, often used in scientific research for its unique properties. It is chemically known as methyl-d3 (E)-6-(4,6-bis(methoxy-d3)-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate. This compound is a derivative of mycophenolic acid, which is known for its immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves multiple steps, starting from mycophenolic acid. The key steps include methylation and esterification reactions. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures, such as analytical method development and validation, are crucial to meet regulatory guidelines.

Chemical Reactions Analysis

Types of Reactions

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in quality control processes and the development of new materials.

Mechanism of Action

The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The compound’s effects are mediated through pathways such as the Akt-mTOR-S6K pathway, which plays a crucial role in cell growth and survival .

Comparison with Similar Compounds

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

    Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

    Mycophenolic Acid Methyl Ester: A derivative with similar properties but without the stable isotope labeling.

    6-O-Methyl Mycophenolic Acid: Another derivative with slight structural differences.

These compounds share similar core structures but differ in their specific functional groups and labeling, which can influence their applications and effectiveness in research.

Properties

CAS No.

1331666-77-3

Molecular Formula

C₁₉H₁₅D₉O₆

Molecular Weight

357.45

Synonyms

(4E)-6-(1,3-Dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d9; 

Origin of Product

United States

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